(5-Fluoroisoquinolin-8-yl)methanol
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Overview
Description
(5-Fluoroisoquinolin-8-yl)methanol is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This compound is part of the broader class of fluorinated heterocycles, which are known for their unique chemical properties and significant biological activities .
Preparation Methods
One common method is the nucleophilic substitution of a halogen atom on the isoquinoline precursor . The reaction conditions often include the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
(5-Fluoroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Fluoroisoquinolin-8-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
(5-Fluoroisoquinolin-8-yl)methanol can be compared with other fluorinated isoquinolines, such as:
(8-Fluoroisoquinolin-5-yl)methanol: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and biological activity.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can lead to different chemical properties and applications.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity, highlighting the diverse applications of fluorinated quinolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(5-fluoroisoquinolin-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCBDJYEHSNWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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